Glycerol 1,3-dipropionate

Description

Definition and Structural Context within Glycerol (B35011) Esters

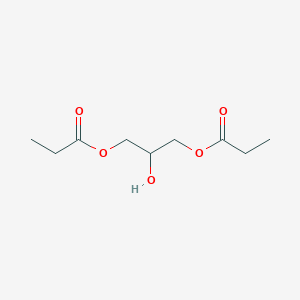

Glycerol 1,3-dipropionate is a di-ester of glycerol, a three-carbon triol. Structurally, it consists of a central glycerol backbone where the hydroxyl groups at the sn-1 and sn-3 positions are esterified with propionic acid. The hydroxyl group at the sn-2 position remains free. This specific arrangement distinguishes it from its isomer, Glycerol 1,2-dipropionate. Glycerol esters, or acylglycerols, are broadly categorized as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), depending on the number of fatty acid chains attached to the glycerol molecule. monash.edumarketbusinessinsights.com this compound is thus a member of the diacylglycerol family.

The precise positioning of the acyl chains is critical as it influences the molecule's physical and chemical properties. Diacylglycerols like the sn-1,3 isomer are noted to have a more uniform and stable electron cloud distribution compared to their sn-1,2(2,3) counterparts. monash.edu This structural nuance is fundamental to its behavior in chemical reactions and biological systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2-hydroxy-3-propanoyloxypropyl) propanoate |

| Synonyms | Glycerin α,α'-dipropionate; 1,2,3-Propanetriol, 1,3-dipropanoate |

| CAS Number | 18373-31-4 buyersguidechem.comchemicalbook.com |

| Molecular Formula | C₉H₁₆O₅ chemicalbook.comnih.gov |

| Molecular Weight | 204.22 g/mol chemicalbook.com |

| Boiling Point | 156-157 °C at 23 mmHg chemicalbook.com |

| Density | 1.103 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.439 chemicalbook.com |

Significance of Acylglycerols in Organic and Biochemical Synthesis Research

Acylglycerols are cornerstone molecules in biochemistry and organic synthesis. In biological systems, they are the main constituents of body fat and food oils, playing vital roles in energy storage and lipid transport. mhmedical.combasicmedicalkey.com The amphipathic nature of mono- and diacylglycerols makes them essential components of cell membranes and precursors for signaling molecules. mhmedical.com For instance, diacylglycerols are crucial for the catalytic action of various membrane-associated enzymes, such as protein kinase C (PKC) isoforms. d-nb.info

In the realm of organic synthesis, acylglycerols are valuable building blocks. The glycerol backbone, with its three hydroxyl groups, offers a versatile platform for creating complex molecules. wikipedia.orgvedantu.com The synthesis of specific acylglycerol isomers is a significant area of research, often employing enzymatic or chemo-catalytic methods to achieve regioselectivity. monash.edu The development of synthetic routes to access specific mono- and diacylglycerols is driven by the need to study their biological functions and to create novel structured lipids for various applications, including as carriers for active substances. d-nb.infomdpi.com The challenge in this field often lies in controlling acyl migration, a spontaneous reaction where acyl groups move to more stable positions, which can complicate the synthesis of pure isomers. monash.edu

Historical Context of Glycerol Mono- and Di-Ester Investigations

The history of glycerol esters is intrinsically linked to the history of glycerol itself. Glycerol is one of the oldest organic molecules isolated by humans, a byproduct of soap production (saponification) dating back to ancient civilizations. qualitas1998.netnih.gov For decades, soap manufacturing was a primary source of glycerol. qualitas1998.net The scientific investigation of its esters began in earnest with the development of oleochemistry. An important milestone was the transesterification of beaver oil with ethanol (B145695) to produce glycerol, conducted in 1864. nih.gov

A paradigm shift occurred in the late 20th and early 21st centuries with the rapid expansion of the biodiesel industry. qualitas1998.netresearchgate.net The transesterification of triglycerides to produce biodiesel generates a massive surplus of crude glycerol, approximately 10% by weight of the total output. qualitas1998.netsemanticscholar.org This glycerol glut destabilized the traditional market, where glycerol was once a valuable co-product, and created an urgent need to develop new applications and value-added chemicals from this simple triol. qualitas1998.netresearchgate.net This economic driver significantly intensified research into glycerol derivatives, including mono- and di-esters like this compound, transforming a waste stream into a renewable chemical feedstock. researchgate.net

Current Research Landscape and Emerging Academic Interests

The current research landscape for this compound and related acylglycerols is diverse and dynamic, largely influenced by the push for sustainable chemistry and the creation of high-value bio-based products. grandviewresearch.com A significant area of focus is the catalytic synthesis of glycerol esters. Researchers are exploring various catalysts and reaction conditions to improve the efficiency and selectivity of glycerol esterification and acetylation. For example, a 2020 study investigated the use of iron and cobalt oxides in Al-MCM-41 catalysts for the acetylation of glycerol with propionic acid, aiming to produce glyceryl propionates, including the 1,3-dipropionate isomer. semanticscholar.org Such studies focus on optimizing reaction parameters like temperature and reactant ratios to control product distribution. semanticscholar.org

Another emerging interest is the application of specific diacylglycerol isomers in advanced materials and life sciences. For example, 1,3-dipalmitoyl glycerol, a related diacylglycerol, has been shown to inhibit apoptosis and the production of reactive oxygen species in neuroblastoma cells, suggesting potential neuroprotective applications. caymanchem.com Furthermore, the design of acylglycerols as specialized molecules for applications like drug delivery is an active field. mdpi.com The synthesis of diacylglycerol-coumarin conjugates for visualizing lipids in cellular environments highlights the demand for these molecules as research tools. d-nb.info Market analysis reports projecting into 2025 and beyond indicate sustained commercial and academic interest in glycerol derivatives, driven by their versatility and alignment with the growing bio-economy. grandviewresearch.commarketpublishers.commarketpublishers.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-3-propanoyloxypropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-8(11)13-5-7(10)6-14-9(12)4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHSMJWMBBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939747 | |

| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18373-31-4 | |

| Record name | 1,2,3-Propanetriol, 1,3-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18373-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol 1,3-dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Reaction Engineering

Chemical Esterification of Glycerol (B35011) with Propionic Acid

The reaction of glycerol with propionic acid is a sequential process that yields a mixture of glyceryl monopropionates, dipropionates, and tripropionate. The selective synthesis of the 1,3-disubstituted ester is a significant challenge, necessitating precise control over reaction conditions and catalyst design.

Direct Catalytic Esterification Mechanisms

Direct esterification is a common and straightforward method for producing glycerol esters. The reaction is typically slow and requires a catalyst to achieve reasonable conversion rates and to control the selectivity towards the desired dipropionate isomer. researchgate.net

Heterogeneous Acid Catalysis (e.g., Metal Oxides on Mesoporous Materials)

Heterogeneous acid catalysts are preferred in industrial processes due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to homogeneous catalysts. camcom.it Mesoporous materials, such as Al-MCM-41 and SBA-15, serve as excellent supports due to their high surface area and well-defined pore structures, which facilitate reactant access to active sites.

Research has shown that impregnating these supports with metal oxides can significantly enhance catalytic activity and selectivity. For instance, Al-MCM-41 molecular sieves containing iron and cobalt oxides have been effectively used in the esterification (referred to as acetylation in the study) of glycerol with propionic acid. semanticscholar.orgbcrec.id The presence of both Lewis and Brønsted acidic sites on these catalysts is crucial for the reaction mechanism. semanticscholar.orgresearchgate.net Studies using Fe/Co-Al-MCM-41 catalysts demonstrated that increasing the concentration of propionic acid shifts the reaction equilibrium towards the formation of dipropionate (DPG) and tripropionate (TPG) products. semanticscholar.org

Similarly, niobia (Nb2O5) supported on SBA-15 has been recognized for its strong Brønsted acid character, which is effective for the esterification of propanoic acid. aston.ac.uk The catalytic activity in these systems is often directly proportional to the ratio of Brønsted to Lewis acid sites. aston.ac.uk Sulfonic acid-functionalized mesoporous silicas (SBA-15, SBA-16) have also shown high activity in glycerol esterification, attributed to their strong acidity. researchgate.net

| Catalyst System | Support Material | Key Findings | Reference |

| Iron and Cobalt Oxides | Al-MCM-41 | Achieved over 96% glycerol conversion. Selectivity for DPG was influenced by reaction time and temperature, with higher acid ratios favoring DPG and TPG formation. | semanticscholar.orgbcrec.id |

| Niobia (Nb2O5) | SBA-15 | Highly dispersed niobia calcined at 500 °C exhibited strong Brönsted acidity and high activity for propanoic acid esterification. | aston.ac.uk |

| Sulfonic Acid Groups | SBA-15 / SBA-16 | High catalytic activity in glycerol esterification due to strong acidity and stability. | researchgate.net |

Investigations of Reaction Intermediates

The esterification of glycerol with propionic acid proceeds in a stepwise manner. The primary hydroxyl groups of glycerol are more reactive than the secondary one, leading to the initial formation of glyceryl 1-monopropionate (1-MPG). This intermediate can then be further esterified to form either Glyceryl 1,3-dipropionate (1,3-DPG) or Glyceryl 1,2-dipropionate. Finally, the triester, Glyceryl Tripropionate (TPG), can be formed. semanticscholar.orgresearchgate.net

The general mechanism under Brønsted acid catalysis involves the protonation of the carbonyl group of propionic acid, making it more electrophilic. nih.gov A hydroxyl group from glycerol then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester bond. nih.gov The reaction pathway is a series of consecutive reactions, and the product distribution is highly dependent on reaction conditions such as temperature, molar ratio of reactants, and catalyst type. semanticscholar.orgnih.gov

Transesterification Approaches for Glycerol 1,3-dipropionate Synthesis

Transesterification offers an alternative route to direct esterification. This method involves reacting glycerol with an ester of propionic acid, such as ethyl propionate (B1217596). A key advantage is that the reaction conditions can be milder, and the byproducts may be more volatile and easier to remove.

For example, in the synthesis of acetins, the transesterification of glycerol with ethyl acetate (B1210297) has been performed using ethyl acetate as both a reactant and an entrainer. biofueljournal.com The removal of the ethanol (B145695) byproduct via azeotropic distillation shifts the reaction equilibrium towards the products, significantly increasing the yield of di- and triesters. biofueljournal.com This principle is directly applicable to the synthesis of propionates. The reaction can be catalyzed by both homogeneous acids like sulfuric acid and heterogeneous catalysts such as Amberlyst resins. biofueljournal.com Another approach involves the reaction of glycerol with dicarboxylic acid esters, which has been shown to produce mono- and di-esterified glycerols. researchgate.net

Process Intensification and Reactor Design Considerations

To enhance the economic viability of this compound production, process intensification strategies are crucial. These strategies aim to improve reaction rates, yields, and energy efficiency while simplifying downstream processing.

One effective technique is the in-situ removal of a byproduct to drive the reaction equilibrium forward. For transesterification reactions, reactor designs that incorporate the gradual separation of the alcohol byproduct (e.g., ethanol) have been shown to increase product yield. neliti.comresearchgate.netui.ac.idui.ac.id This can be achieved through reactive distillation, where the reaction and separation occur in the same unit. biofueljournal.com For direct esterification, the removal of water is critical.

Chromatographic reactors represent another advanced concept, where chemical reaction and product separation are performed simultaneously in a single apparatus. acs.org This technique can lead to high-purity products and high conversion rates by continuously removing products from the reaction zone. acs.org Reactor designs that intensify mixing, such as those using static mixers and sprayers, can also increase the reaction rate by improving mass transfer between the reacting phases. neliti.comui.ac.id

Enzymatic Biotransformation for this compound Production

Enzymatic synthesis using lipases offers a green and highly selective alternative to chemical catalysis. Lipases can exhibit high regioselectivity, specifically targeting the primary hydroxyl groups (sn-1 and sn-3) of glycerol, which is ideal for the production of 1,3-diacylglycerols. mdpi.comresearchgate.net

The direct esterification of glycerol with fatty acids (including propionic acid's shorter-chain relatives) in a solvent-free system is a well-documented approach. researchgate.netnih.gov The reaction equilibrium is a significant challenge, as the water produced can lead to hydrolysis of the esters. To overcome this, various water removal techniques are employed, such as applying a vacuum or bubbling dry air or nitrogen through the reaction mixture. researchgate.netnih.gov

For instance, the synthesis of 1,3-dicaprylin has been optimized by controlling temperature, molar ratio, and water removal, achieving yields as high as 98%. researchgate.net Studies on the enzymatic synthesis of 1,3-diacylglycerols using saturated fatty acids have demonstrated the effectiveness of a vacuum-driven air bubbling system. nih.gov The choice of lipase (B570770) is critical; commercially available immobilized lipases like Lipozyme RM IM are often used for their stability and 1,3-regioselectivity. mdpi.comnih.gov

| Enzyme / Biocatalyst | Substrates | Key Optimization Strategy | Achieved Results | Reference |

| Lipozyme RM IM | Glycerol, Capric Acid | Two-stage process | 73% fatty acid conversion, 76% selectivity to 1,3-dicaprin in the first stage. | mdpi.com |

| Lipozyme | Glycerol, Caprylic Acid | Water removal by vacuum evaporation | 84.6% 1,3-dicaprylin content in the reaction mixture; optimized yield of 98%. | researchgate.net |

| Lipozyme RM IM | Glycerol, Lauric Acid | Vacuum-driven air bubbling | High content of 1,3-dilaurin; lipase reusable for multiple cycles. | nih.gov |

Lipase-Catalyzed Esterification of Glycerol

The enzymatic esterification of glycerol with propionic acid using lipases presents a green and selective method for producing glycerol propionates. researchgate.net Lipases, particularly those with 1,3-regiospecificity, are favored as they preferentially catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol backbone, leading to the desired 1,3-disubstituted glycerides. google.com This biocatalytic approach operates under milder conditions compared to conventional chemical synthesis, which often requires high temperatures and harsh catalysts, leading to a mixture of mono-, di-, and triesters with low selectivity. researchgate.netnih.gov

The use of immobilized lipases, such as Novozym 435, is common in these reactions. nih.gov Immobilization not only enhances the operational stability of the enzyme but also facilitates its recovery and reuse, which is crucial for developing cost-effective industrial processes. nih.gov The reaction is typically carried out by reacting glycerol with propionic acid or its anhydride (B1165640) in the presence of the lipase. researchgate.netgoogle.com

Regioselective Synthesis via Biocatalysis

Achieving high regioselectivity is paramount in the synthesis of this compound. Biocatalysis, particularly with 1,3-specific lipases, offers a distinct advantage in this regard. google.com These enzymes selectively acylate the primary hydroxyl groups of glycerol, minimizing the formation of the 2-monopropionate and 1,2-dipropionate isomers. google.comnih.gov The inherent selectivity of the lipase directs the reaction towards the formation of 1,3-diglycerides. google.com

The choice of acylating agent also plays a role. While propionic acid can be used, the use of fatty acid anhydrides in a water-immiscible solvent has been shown to effectively and selectively esterify the primary alcohol groups of glycerol. google.com This method has been reported to produce 1,3-disubstituted glycerides in high yields. google.com Furthermore, lipases like the one from Rhizomucor miehei have demonstrated the ability to selectively catalyze the esterification of primary alcohols, to the complete exclusion of secondary alcohols, which is the principle behind the selective formation of 1,3-diesters. nsf.govescholarship.org

Optimization of Bioreaction Conditions (e.g., Enzyme Loading, Substrate Ratio, Solvent Systems)

To maximize the yield and selectivity of this compound, careful optimization of reaction parameters is essential. Key factors that influence the outcome of the lipase-catalyzed esterification include enzyme loading, the molar ratio of substrates (glycerol to propionic acid), temperature, and the solvent system. researchgate.netnih.gov

Enzyme Loading: The amount of lipase used directly impacts the reaction rate. An increase in enzyme concentration generally leads to a higher conversion rate, as demonstrated in the synthesis of benzyl (B1604629) propionate where a higher enzyme amount resulted in greater conversion. nih.gov

Substrate Ratio: The molar ratio of glycerol to the acyl donor (propionic acid or its derivative) is a critical parameter. For instance, in the acetylation of glycerol with propionic acid, varying the glycerol to propionic acid ratio was a key aspect of optimizing the reaction conditions. researchgate.net A 1:1 stoichiometric ratio of acid to alcohol has been successfully used in some lipase-catalyzed esterifications. nsf.govescholarship.org

Temperature: Temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. nih.gov For example, in the synthesis of 2-ethylhexyl-m-hydroxybenzoate (EHMH), operating at 70°C was found to be more profitable than at 80°C due to lower energy costs, despite a longer reaction time. nih.gov Similarly, for the production of 1,3-Dihydroxyacetone (DHA) from glycerol, the optimal temperature was found to be 30°C. scispace.com

Solvent Systems: The choice of solvent can significantly influence the reaction equilibrium and the enzyme's performance. Water-immiscible solvents like hydrocarbons or halogenated hydrocarbons are often used in the synthesis of 1,3-disubstituted glycerides. google.com The use of "green solvents" such as glycerol-based biosolvents or ionic liquids has also been explored to improve enzyme performance and regioselectivity. nih.gov Interestingly, lipase-catalyzed esterification has even been successfully conducted in water as the reaction medium through the use of nanomicelles formed by surfactants like TPGS-750-M. nsf.govescholarship.org

Table 1: Optimization of Reaction Conditions for Lipase-Catalyzed Esterification

| Parameter | Effect on Reaction | Optimized Conditions/Observations |

| Enzyme Loading | Higher loading generally increases reaction rate. | Increased enzyme amount led to higher conversion in benzyl propionate synthesis. nih.gov |

| Substrate Ratio | Influences product distribution and conversion. | Varied glycerol/propionic acid ratios are tested to find the optimum. researchgate.net A 1:1 acid to alcohol ratio has been effective in some systems. nsf.govescholarship.org |

| Temperature | Affects enzyme activity and stability. | Optimal temperatures vary; 70°C was more cost-effective than 80°C for EHMH synthesis. nih.gov 30°C was optimal for DHA production. scispace.com |

| Solvent System | Impacts reaction equilibrium and enzyme performance. | Water-immiscible solvents, google.com green solvents (e.g., glycerol-based), nih.gov and aqueous micellar systems have been used. nsf.govescholarship.org |

Stability and Reusability of Biocatalysts in Propionate Esterification

The stability and reusability of biocatalysts are critical for the economic viability of enzymatic processes on an industrial scale. nih.gov Immobilization is a key strategy to enhance the operational stability of lipases and allows for their repeated use in consecutive batches. nih.gov

For instance, the immobilized lipase Novozym® 435 has been studied for its reusability in successive synthesis reactions. nih.gov The process for reusing the biocatalyst often involves settling the enzyme, removing the product, and then rinsing the biocatalyst with a solvent like acetone (B3395972) before drying and using it in a new batch. nih.gov The ability to reuse the biocatalyst multiple times can lead to significant cost savings. In one study, reusing the biocatalyst six times lowered the price per kilogram of the product by as much as 63%. nih.gov

However, a gradual loss of enzyme activity can occur over repeated cycles. This loss may not always be due to temperature but could be attributed to mechanical stress during the recovery steps or other factors affecting the enzyme's operational stability. nih.gov

Table 2: Biocatalyst Reusability and Economic Impact

| Number of Reuses | Cost Reduction (%) | Reference |

| 6 | 63 | nih.gov |

| 6 | 59 | nih.gov |

Control of Selectivity and Product Purity in this compound Synthesis

Achieving high selectivity and purity is a significant challenge in the synthesis of this compound. The presence of three hydroxyl groups in glycerol with varying reactivity can lead to the formation of a mixture of mono-, di-, and triesters.

Strategies for Minimizing Mono- and Tri-Propionate Formation

The primary strategy to minimize the formation of unwanted byproducts, namely glyceryl monopropionates and tripropionates, revolves around the use of regioselective catalysts and the fine-tuning of reaction conditions.

Regioselective Biocatalysis: The use of 1,3-specific lipases is the most effective approach to favor the formation of 1,3-dipropionate. google.com These enzymes inherently direct the acylation to the primary hydroxyl groups of glycerol, thus reducing the synthesis of 2-substituted glycerides. google.comnih.gov Lipases from sources like Rhizomucor miehei have shown high selectivity for primary alcohols. nsf.govescholarship.org

Control of Reaction Parameters:

Reaction Time and Temperature: In a study on glycerol acetylation with propionic acid, reaction time and temperature were varied to find the most suitable conditions to maximize the desired product. researchgate.net

Substrate Molar Ratio: Adjusting the molar ratio of glycerol to propionic acid is crucial. A study on the acetylation of glycerol with propionic acid using Al-MCM-41 catalysts reported a glycerol conversion of over 96% with a 68% selectivity to glyceryl monopropionate, indicating that controlling the stoichiometry can influence the product distribution. researchgate.net Further reaction would then lead to the dipropionate.

Choice of Acylating Agent: The use of propionic anhydride in a water-immiscible solvent has been shown to be a highly selective method for the esterification of the primary alcohol groups of glycerol. google.com

Purification Techniques for Academic Research Scale

Once the synthesis is complete, the desired this compound needs to be separated from the reaction mixture, which may contain unreacted substrates, the catalyst, and byproducts like mono- and tri-propionates. For academic research purposes, several purification techniques are employed.

Chromatography: Column chromatography is a standard method for separating compounds with different polarities. acs.org This technique can be used to isolate this compound from the less polar tripropionate and the more polar monopropionates and unreacted glycerol. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation.

Extraction: Liquid-liquid extraction can be used to perform an initial separation. For example, after the reaction, the mixture can be extracted with a solvent like ethyl acetate. The organic layer would contain the esters, which can then be washed, for instance with a sodium hydroxide (B78521) solution to remove unreacted acid, and then with water. acs.org

Distillation: Although more energy-intensive, vacuum distillation can be a highly effective method for purifying glycerol esters, especially for removing volatile impurities. mdpi.com

Analytical Monitoring: High-performance liquid chromatography (HPLC) is a powerful analytical technique used to monitor the progress of the reaction and to assess the purity of the final product. nih.gov

Kinetic and Mechanistic Elucidation of Glycerol 1,3 Dipropionate Reactions

Probing Reaction Pathways in Catalytic Esterification

The catalytic esterification of glycerol (B35011) with propionic acid is a multi-step process that leads to a mixture of mono-, di-, and tri-esters. The reaction proceeds through a consecutive reaction pathway. Initially, glycerol reacts with one molecule of propionic acid to form glyceryl monopropionate (GMP). This can be either the 1-monopropionate or the 2-monopropionate isomer. Subsequently, the monopropionate can be further esterified to form glyceryl dipropionate (GDP), which exists as 1,2- and 1,3-isomers. A final esterification step can lead to the formation of glyceryl tripropionate (GTP).

The formation of the desired 1,3-dipropionate isomer is influenced by the catalyst type and reaction conditions. The use of heterogeneous catalysts, such as Al-MCM-41 molecular sieves impregnated with iron and cobalt oxides, has been investigated for glycerol acetylation with propionic acid. bcrec.id These solid acid catalysts possess both Lewis and Brønsted acidic sites, which are key to promoting the esterification reaction. bcrec.id The reaction mechanism on acid catalysts generally involves the protonation of the carboxylic acid (propionic acid), followed by nucleophilic attack by the hydroxyl group of glycerol. The primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol are generally more reactive than the secondary hydroxyl group at the sn-2 position, which favors the initial formation of 1-monopropionate and subsequently 1,3-dipropionate.

Studies on similar esterification reactions, such as glycerol with acetic acid, provide analogous insights. The reaction is reversible and limited by thermodynamic equilibrium. mdpi.com The choice of catalyst plays a significant role in product selectivity. For instance, silver-exchanged phosphotungstic acid has been used for glycerol esterification with various carboxylic acids, including propionic acid. mdpi.com

The reaction pathway is not limited to simple esterification. In gas-phase reactions, particularly at higher temperatures, dehydration of glycerol to acrolein can be a competing pathway. osti.gov However, in liquid-phase esterification aimed at producing propionates, the conditions are typically milder to favor the esterification route over dehydration.

Unraveling Enzymatic Reaction Kinetics for Glycerol 1,3-dipropionate Formation

Enzymatic synthesis offers a highly selective alternative for producing structured lipids like this compound. Lipases, particularly those with 1,3-positional specificity, are ideal for this purpose as they preferentially catalyze esterification at the primary hydroxyl groups of glycerol, minimizing the formation of 1,2-dipropionate and tripropionate.

The kinetic mechanism for lipase-catalyzed esterification is often described by the Ping-Pong Bi-Bi mechanism. In this model, the enzyme first reacts with the acyl donor (propionic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the acyl acceptor (glycerol or a monopropionate) to form the ester product and regenerate the free enzyme.

A study on the enzymatic synthesis of 1,3-diacylglycerols via direct esterification of glycerol in a solvent-free system provides a relevant framework. researchgate.net The process involves a complex interplay of hydrolysis, esterification, and potential acyl migration. researchgate.net The kinetics are influenced by several factors:

Temperature: Affects the reaction rate, with an optimal temperature beyond which the enzyme may denature. researchgate.net

Substrate Molar Ratio: An excess of the acyl donor can drive the reaction towards the formation of di- and tri-esters.

Water Activity: Water is a product of the esterification reaction. Its removal (e.g., by vacuum) is crucial to shift the equilibrium towards product formation. researchgate.net

Kinetic models for similar enzymatic glycerolysis reactions have been developed, considering a sequence of hydrolysis and esterification steps, as well as isomerization of mono- and diacylglycerols. researchgate.net These models, often represented by a system of differential equations, can predict the concentration profiles of reactants and products over time. researchgate.net While specific kinetic parameters for this compound are not widely reported, data from analogous systems, such as the esterification of glycerol with caprylic acid, show a time-dependent formation of mono-, di-, and triglycerides, with the 1,3-diacyl-isomer being the major product when using a 1,3-specific lipase (B570770). researchgate.net

The kinetics of enzymes involved in glycerol metabolism, such as glycerol dehydrogenase, have been studied and shown to follow an ordered Bi-Bi sequential mechanism. nih.gov While this is part of a different metabolic pathway, it highlights the complexity and ordered nature of enzymatic reactions involving glycerol. nih.gov

Thermodynamic Considerations in Esterification Equilibria

The esterification of glycerol with propionic acid is a reversible reaction governed by thermodynamic equilibrium. mdpi.com The position of this equilibrium dictates the maximum achievable conversion and product yield.

The reaction can be represented as: Glycerol + 2 Propionic Acid ⇌ this compound + 2 H₂O

The thermodynamic equilibrium constant (K) for this reaction is a function of temperature. Studies on analogous esterification reactions have shown that the reaction is typically exothermic, meaning that an increase in temperature will decrease the equilibrium constant and thus lower the maximum conversion. mdpi.com However, higher temperatures are often used to increase the reaction rate. Therefore, a trade-off exists between reaction kinetics and thermodynamic equilibrium, necessitating the optimization of reaction temperature.

To analyze the thermodynamic properties, activity coefficient models like UNIQUAC are often employed to account for the non-ideal behavior of the liquid phase mixture. acs.org The standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from the variation of the equilibrium constant with temperature, using the van't Hoff equation. For the esterification of lactic acid with ethanol (B145695), the reaction enthalpy was found to be 4.28 kJ/mol. acs.org Similar thermodynamic studies for the glycerol-propionic acid system are essential for accurate process modeling and optimization.

A key strategy to overcome equilibrium limitations is the removal of one of the products, typically water. mdpi.comresearchgate.net This can be achieved through various methods such as reactive distillation, pervaporation, or the use of a vacuum, effectively shifting the reaction equilibrium towards the formation of the desired esters.

Identification and Characterization of By-products and Competing Reactions

The synthesis of this compound is often accompanied by the formation of by-products and the occurrence of competing reactions. The nature and extent of these depend on the reaction pathway (catalytic or enzymatic) and the specific conditions employed.

In the catalytic esterification of glycerol with propionic acid, the primary by-products are other esters of glycerol. The reaction is a consecutive process, leading to a product mixture that includes:

Glyceryl 1-monopropionate (1-GMP)

Glyceryl 2-monopropionate (2-GMP)

Glyceryl 1,2-dipropionate (1,2-GDP)

Glyceryl tripropionate (GTP)

The selectivity towards this compound versus these other esters is a major challenge. Research using Al-MCM-41 catalysts with iron and cobalt oxides for glycerol acetylation with propionic acid reported high glycerol conversion (>96%) but achieved a selectivity of 68% towards glyceryl monopropionate, with the formation of di- and tri-propionates as well. bcrec.id

One study identified ethylene glycol dipropionate as an undesired by-product, suggesting that under certain catalytic conditions, C-C bond cleavage reactions can occur. bcrec.id In gas-phase catalytic oxidation of glycerol, a much wider range of by-products can be formed through dehydration and oxidation, including acrolein, acetic acid, acetaldehyde, and acetone (B3395972). osti.gov

In enzymatic synthesis using 1,3-specific lipases, the formation of 1,2-dipropionate and tripropionate is significantly reduced. However, acyl migration can be a competing reaction. Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl position to another. For example, the desired 1,3-dipropionate could potentially isomerize to the 1,2-dipropionate, and the intermediate 1-monopropionate could isomerize to 2-monopropionate. This non-enzymatic reaction can reduce the final yield of the target 1,3-isomer. The rate of acyl migration is generally slower than the enzymatic esterification but can become significant with long reaction times or at elevated temperatures.

The table below summarizes the selectivity of by-products observed in a catalytic esterification of glycerol.

Table 1: By-product Selectivity in Catalytic Esterification of Glycerol with Propionic Acid Catalyst: Co/Fe/Al-MCM-41, Temperature: 110-140°C, Glycerol/Acid Ratio: 1/5

| Product | Observed Selectivity Range (%) | Reference |

|---|---|---|

| Glyceryl Monopropionate (GMP) | ~68 | bcrec.id |

| Glyceryl Dipropionate (GDP - mixed isomers) | up to 15 | semanticscholar.org |

| Glyceryl Tripropionate (GTP) | Trace amounts | bcrec.id |

| Ethylene Glycol Dipropionate | Small amount (undesired) | bcrec.id |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are paramount for the isolation and quantitative analysis of Glycerol (B35011) 1,3-dipropionate from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like Glycerol 1,3-dipropionate. To enhance volatility, derivatization is often employed, typically through silylation to convert the free hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. iupac.org This process not only improves chromatographic behavior but also facilitates mass spectral interpretation.

The separation is typically achieved on a non-polar or medium-polarity capillary column. gcms.cz The subsequent mass spectrometric detection provides both qualitative and quantitative information. The electron ionization (EI) mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern, allowing for its identification. While the molecular ion may be weak or absent, key fragment ions arising from the loss of the silylating agent and acyl groups are diagnostic. researchgate.net Comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can offer even greater resolving power for complex lipid mixtures. scispace.com

Table 1: Typical GC-MS Parameters for Diglyceride Analysis

| Parameter | Typical Value/Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, Rxi-65TG) gcms.cz |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 350 °C at 10 °C/min) |

| Carrier Gas | Helium |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) iupac.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without derivatization. kemdikbud.go.id A variety of detectors can be employed, each with its own advantages.

Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. nih.govnih.gov It is a robust and cost-effective option for the quantification of relatively high concentrations of this compound. researchgate.net However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. aocs.org

Ultraviolet-Visible (UV-Vis) Detection: While this compound itself does not possess a strong chromophore for UV-Vis detection at standard wavelengths, this method can be used if the compound has been derivatized with a UV-active tag. kemdikbud.go.idresearchgate.net For underivatized samples, detection at low wavelengths (around 205-215 nm) where the ester carbonyl group absorbs can be attempted, although sensitivity may be limited. aocs.org

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is more sensitive than RI detection and is compatible with gradient elution. kemdikbud.go.idantpedia.comaocs.org The analyte is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a light beam, with the degree of scattering being proportional to the mass of the analyte. nih.gov This makes ELSD an excellent choice for the analysis of complex lipid mixtures containing mono-, di-, and triglycerides. researchgate.net

Table 2: Typical HPLC Conditions for Diglyceride Analysis

| Parameter | RI Detection | UV-Vis Detection (derivatized) | ELSD |

| Column | Normal Phase (e.g., Silica, Diol) or Reversed-Phase (e.g., C18, C8) nih.govresearchgate.net | Reversed-Phase (e.g., C18) | Normal Phase (e.g., Silica) or Reversed-Phase (e.g., C18) antpedia.comaocs.org |

| Mobile Phase | Isocratic (e.g., Hexane/Isopropanol) researchgate.net | Gradient (e.g., Acetonitrile/Water) | Gradient (e.g., Acetonitrile/Water or Hexane/Isopropanol/Acetic Acid) kemdikbud.go.id |

| Detector Wavelength | N/A | Dependent on derivatizing agent | N/A |

| ELSD Nebulizer Temp. | N/A | N/A | 30-40 °C |

| ELSD Evaporator Temp. | N/A | N/A | 40-60 °C |

Chiral Chromatography for Stereoisomeric Analysis

This compound is a prochiral molecule. However, if it is part of a mixture containing chiral diglycerides (e.g., 1,2-sn-diglycerides), chiral chromatography becomes essential for their separation. This can be achieved either by derivatizing the diglycerides with a chiral reagent and separating the resulting diastereomers on a standard silica column or by using a chiral stationary phase (CSP). nih.govaocs.org Supercritical fluid chromatography (SFC) with a chiral column has also been shown to be effective for the rapid separation of diglyceride enantiomers. nih.gov

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the glycerol backbone protons are diagnostic for the 1,3-substitution pattern, distinguishing it from the 1,2- and 2-isomers. nih.govmdpi.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the glycerol backbone carbons are particularly informative for identifying the 1,3-isomer. researchgate.netresearchgate.netnih.gov The carbonyl carbons of the propionate (B1217596) groups will also have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Glycerol Backbone of this compound *

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1, C3 | ~4.2 (dd) | ~65 |

| C2 | ~4.1 (quintet) | ~68 |

| OH | Variable | N/A |

*Predicted values based on data for similar 1,3-diglycerides. Actual values may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), the ester carbonyl (C=O) group (a strong band around 1735 cm⁻¹), and C-O stretching vibrations (in the 1300-1000 cm⁻¹ region). nih.govresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. azolifesciences.com The C-H and C-C bonds of the hydrocarbon chains give strong Raman signals. bohrium.comspectroscopyonline.com It is particularly useful for studying the conformational order of the acyl chains. scispace.comwallonie.be

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| O-H Stretch | ~3400 (broad) | Weak |

| C-H Stretch | ~2850-2960 | ~2850-2960 |

| C=O Stretch (Ester) | ~1735 (strong) | ~1735 |

| C-O Stretch | ~1000-1300 | ~1000-1300 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise characterization of chemical compounds, including this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm). This high accuracy enables the determination of an unambiguous elemental composition for the parent molecule and its fragments, which is crucial for structural elucidation and distinguishing between compounds with the same nominal mass.

In the analysis of esters like this compound, techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are indispensable for separating complex mixtures and obtaining detailed chemical fingerprints. chromatographyonline.com The high resolving power of instruments like the Q-Orbitrap HRMS allows for the confident identification of compounds based on their exact mass, retention time, and fragmentation patterns. preprints.org

The fragmentation of diester anions, particularly those derived from 1,3-diols, follows predictable pathways that can be elucidated with HRMS. For the [M-H]⁻ ion of compounds structurally similar to this compound, such as 1,3-propanediol (B51772) dipropionate, collision-induced dissociation (CID) reveals specific fragmentation mechanisms. researchgate.net The process often begins with an internal nucleophilic substitution, leading to characteristic neutral losses and the formation of specific fragment ions. researchgate.net This detailed fragmentation data, when combined with high-mass accuracy, provides definitive structural confirmation.

Table 1: Predicted HRMS Fragmentation Data for this compound (Negative Ion Mode)

| Fragment Description | Proposed Elemental Composition | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M-H]⁻ | C₉H₁₅O₅⁻ | 203.0925 | Deprotonated molecular ion |

| [M-H-C₃H₆O₂]⁻ | C₆H₉O₃⁻ | 129.0557 | Loss of a neutral propionic acid molecule |

Note: This table is based on established fragmentation patterns for similar diester compounds. Actual observed masses may vary slightly.

Isotopic Labeling and Isotope Ratio Mass Spectrometry (IRMS) for Mechanistic Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes in a sample. rsc.orgthermofisher.com This provides invaluable information about the origin, formation pathways, and environmental fate of a compound. rsc.org When combined with isotopic labeling, where specific atoms in a molecule are replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, or Deuterium for Hydrogen), IRMS becomes a powerful tool for elucidating reaction mechanisms.

For mechanistic studies involving the synthesis or degradation of this compound, researchers can use isotopically labeled precursors. For instance, the acetylation of glycerol with propionic acid can be tracked using ¹³C-labeled glycerol or propionic acid. semanticscholar.org By analyzing the position of the isotopic labels in the final products (this compound) and any by-products, the precise sequence of reactions and molecular rearrangements can be determined.

The methodology for site-specific isotope analysis has been well-established for glycerol. nih.gov In these studies, glycerol is chemically degraded into smaller molecules that contain specific carbon atoms (e.g., one derivative containing carbons 1 and 3, and another containing carbon 2). nih.gov These derivatives are then analyzed by IRMS to determine the isotope ratio at each specific position within the original molecule. nih.gov This same principle can be applied to this compound to investigate the mechanisms of its formation or subsequent biochemical reactions. Analyzing the distribution of isotopes can reveal whether the esterification process is positionally selective and can help trace the metabolic fate of the glycerol backbone versus the propionate side chains.

Table 2: Isotopes for Mechanistic Studies of this compound

| Labeled Compound | Isotope | CAS Number (Labeled) | Application in Mechanistic Studies |

|---|---|---|---|

| Glycerol | ¹³C₃ | CLM-1510 (Catalog No.) | Tracing the glycerol backbone in synthesis and metabolic pathways. |

| Glycerol | D₅ (1,1,2,3,3-D₅) | 62502-71-0 isotope.com | Studying kinetic isotope effects and reaction mechanisms. |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Molecular Conformation and Reactivity

Quantum chemical calculations are fundamental for determining the intrinsic properties of a molecule in the absence of solvent or matrix effects. These methods solve approximations of the Schrödinger equation to yield information about electronic structure, geometry, and energy.

Detailed studies on similar molecules, such as glycerol (B35011) and its acetate (B1210297) esters, utilize methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3MP2) to establish the most stable conformations. d-nb.infounige.ch For Glycerol 1,3-dipropionate, such calculations would involve mapping the potential energy surface by systematically rotating the dihedral angles of the glycerol backbone and the propionate (B1217596) side chains. This process identifies the global and local energy minima, which correspond to the most stable and metastable conformers.

Table 1: Predicted Conformational Data from Quantum Chemical Calculations

| Parameter | Description | Predicted Value/State |

|---|---|---|

| Backbone Conformation | Arrangement of the C1-C2-C3 chain | Likely non-planar, influenced by intramolecular interactions |

| Key Dihedral Angles | Rotation around C-C and C-O bonds | Multiple low-energy states (e.g., gauche, anti) |

| Intramolecular H-Bond | Interaction between the C2-OH and an ester carbonyl | Predicted to be energetically favorable, stabilizing specific conformers |

| Relative Energy | Energy difference between stable conformers | Typically in the range of 1-5 kcal/mol |

This table is illustrative, based on principles from studies on analogous molecules.

Molecular Dynamics Simulations of this compound Systems and Interactions

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a detailed picture of dynamics and intermolecular interactions in condensed phases. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can simulate the behavior of this compound in bulk liquid, in solution, or at interfaces.

Force fields, such as AMBER and its derivatives, are commonly parameterized for simulating glycerol and related lipids. researchgate.net These would be adapted to accurately model the atomic interactions of this compound.

A key study using MD simulations investigated the phase-transition properties of glycerol-dipalmitate (GDP) bilayers, including the 1,3-isomer (13GDP), which is a longer-chain analogue of this compound. nih.gov The simulations revealed that compared to monoglycerides (B3428702), the 1,3-diglyceride system exhibits tighter packing of the aliphatic chains, a reduced degree of molecular tilt, and higher order parameters, indicating a more structured arrangement. nih.gov These characteristics are attributed to two main factors: the reduced polarity of the headgroup (having only one hydroxyl group) and the "wedge shape" of the molecule conferred by having two acyl chains. nih.gov These insights are directly applicable to understanding how this compound molecules would organize in a lipidic environment.

Furthermore, MD simulations have been used to study glycerol-water-alkane interfaces, showing that glycerol can accumulate at the interface. nih.govunige.ch Such simulations for this compound could elucidate its behavior in emulsions and other multiphasic systems.

Table 2: Properties of 1,3-Diglyceride Systems from Molecular Dynamics Simulations

| Property | Observation | Implication for this compound |

|---|---|---|

| Phase Transition Temp. | Increased relative to monoglycerides nih.gov | Higher melting point expected compared to monopropionate |

| Molecular Packing | Tighter packing of acyl chains nih.gov | Efficient space-filling in condensed phases |

| Molecular Tilt | Reduced extent of tilting nih.gov | More ordered, upright orientation in layered systems |

| Fluidity | Reduced fluidity nih.gov | Higher viscosity and lower diffusion rates |

| Headgroup Polarity | Reduced due to a single hydroxyl group nih.gov | Weaker intermolecular hydrogen bonding network than glycerol |

Data and interpretations are based on findings for glycerol-1,3-dipalmitate. nih.gov

In Silico Modeling of Catalytic and Enzymatic Reaction Mechanisms

In silico modeling is crucial for understanding the mechanisms of chemical and enzymatic reactions. While specific modeling of this compound synthesis or degradation is not prominent in the literature, the established methodologies for studying enzyme catalysis are fully applicable. The formation and hydrolysis of this ester would typically be catalyzed by lipase (B570770) enzymes.

The primary tool for modeling enzymatic reactions is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. nih.govnih.gov In a QM/MM simulation, the region of the enzyme's active site where bond-breaking and bond-forming events occur is treated with a high-accuracy QM method. europa.eu The rest of the protein and the surrounding solvent are modeled using a classical MM force field. This allows for the accurate calculation of the reaction pathway and the associated energy barriers (activation energy) within the complex, dynamic environment of the enzyme. nih.gov

The modeling process typically involves:

Docking: Placing the substrate molecules (e.g., glycerol and propionic acid, or this compound itself for hydrolysis) into the active site of the enzyme (e.g., a lipase) to determine the binding orientation. europa.eu

MD Simulations: Running simulations of the enzyme-substrate complex to understand how the protein's dynamics accommodate the substrate and prepare for catalysis. nih.gov

QM/MM Calculations: Mapping the potential energy surface along the reaction coordinate to identify the transition state structure and calculate the activation energy for the catalytic step. nih.gov

These models can reveal the specific roles of amino acid residues in the active site, such as stabilizing the transition state or participating directly in proton transfer. nih.gov

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are widely used to predict spectroscopic signatures, which aids in the interpretation of experimental data from techniques like infrared (IR) spectroscopy.

DFT calculations are a standard method for predicting the vibrational frequencies of a molecule. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. The positions and intensities of the predicted absorption bands (e.g., O-H stretch, C=O stretch, C-O stretch) can be correlated with experimental spectra to confirm the structure and identify conformational details. researchgate.net

To account for the effects of the condensed phase, MD simulations can be coupled with spectroscopic calculations. Methods like Car-Parrinello Molecular Dynamics (CPMD) can simulate the vibrational properties of molecules in a liquid state, capturing the influence of dynamic intermolecular interactions on the spectra. nih.gov

The nature of these intermolecular interactions can be further dissected using computational techniques. Symmetry-Adapted Perturbation Theory (SAPT), for example, can be applied to a dimer of this compound to calculate and decompose the interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). nih.gov This provides a quantitative understanding of the forces, such as hydrogen bonding and van der Waals interactions, that govern the molecule's behavior in solids and liquids.

Table 3: Computational Methods for Spectroscopic and Interaction Analysis

| Method | Predicted Property | Relevance |

|---|---|---|

| DFT Frequency Calculation | Vibrational frequencies and IR intensities researchgate.net | Assignment of experimental IR spectra |

| Car-Parrinello MD (CPMD) | Time-evolved vibrational spectra in liquid phase nih.gov | Understanding spectral broadening and shifts due to dynamics |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of intermolecular interaction energy nih.gov | Quantifying the nature of non-covalent bonds (e.g., H-bonds) |

| Atoms in Molecules (AIM) | Analysis of electron density topology nih.gov | Characterizing covalent and non-covalent bonding |

Functional Analogues and Structure Activity Relationship Sar Studies

Comparative Analysis with Other 1,3-Diacylglycerols (e.g., 1,3-Dipalmitoylglycerol)

To understand the unique characteristics of Glycerol (B35011) 1,3-dipropionate, a comparative analysis with other 1,3-diacylglycerols is crucial. 1,3-Dipalmitoylglycerol, a long-chain saturated diacylglycerol, serves as an excellent counterpart for this comparison. The primary difference lies in the length of the fatty acid chains: propionate (B1217596) has a 3-carbon chain, while palmitate has a 16-carbon chain. This variation in chain length significantly influences their physicochemical properties and, consequently, their biological activities.

Generally, 1,3-diacylglycerols with longer, saturated fatty acid chains, such as 1,3-dipalmitoylglycerol, are solid at room temperature and have high melting points. nih.gov In contrast, their short-chain counterparts are expected to be liquids or have significantly lower melting points. The shorter propionate chains in Glycerol 1,3-dipropionate result in weaker van der Waals forces between molecules, leading to a lower melting point and greater solubility in polar solvents compared to 1,3-Dipalmitoylglycerol.

In terms of biological activity, 1,3-Dipalmitoylglycerol has been shown to activate protein kinase C α (PKCα) in vitro. pnas.org It also exhibits protective effects in neuronal cells by inhibiting apoptosis and the production of reactive oxygen species. pnas.org While specific biological activities of this compound are less characterized, its structural similarity suggests it may also interact with cellular signaling pathways, though the shorter acyl chains could modulate the nature and strength of these interactions.

| Property | This compound | 1,3-Dipalmitoylglycerol |

|---|---|---|

| Molecular Formula | C9H16O5 | C35H68O5 |

| Molecular Weight | 204.22 g/mol | 568.91 g/mol nih.gov |

| Acyl Chain Length | 3 carbons (Propionate) | 16 carbons (Palmitate) |

| Physical State at Room Temperature | Expected to be liquid or low-melting solid | Solid nih.gov |

| Melting Point | Not widely reported, expected to be low | 72-74 °C |

| Solubility | Expected to have higher polarity and water solubility | Soluble in DMF (20 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (0.25 mg/ml); sparingly soluble in PBS (pH 7.2) (0.7 mg/ml) pnas.org |

| Known Biological Activity | Not extensively studied | Activates Protein Kinase C α (PKCα) pnas.org; inhibits apoptosis and ROS production in neuronal cells pnas.org |

Investigating Propionate Moiety Influence on Molecular Interactions

The reduced hydrophobicity due to the shorter propionate chains is expected to increase the critical micelle concentration and favor partitioning into more aqueous environments compared to long-chain diacylglycerols. This property is crucial in biological systems, as it can influence the compound's distribution between cellular membranes and the cytosol.

In the context of membrane interactions, the shorter acyl chains of this compound would insert less deeply into the hydrophobic core of a lipid bilayer. This can lead to a more localized perturbation of the membrane, potentially altering membrane fluidity and curvature in a manner distinct from long-chain diacylglycerols. creative-proteomics.com The smaller size of the propionate groups may also allow for more dynamic interactions with membrane-associated proteins, potentially modulating their activity in a unique way. Research on diacylglycerols with varying acyl chain compositions has shown that these differences can significantly impact cellular signaling events and the recruitment of proteins to the membrane. pnas.org

Role as a Model Compound in Lipid Research (e.g., Membrane Interactions, Interfacial Science)

This compound is a valuable model compound in lipid research, particularly for investigating membrane interactions and interfacial science. Its relatively simple and well-defined structure allows for systematic studies of the fundamental principles governing lipid behavior.

In membrane research, short-chain diacylglycerols are utilized to study the effects of lipid second messengers on membrane properties and protein function. pnas.org this compound can serve as a tool to probe how localized changes in membrane composition, induced by the insertion of small diacylglycerol molecules, affect membrane protein activity and signaling cascades. Its increased water solubility compared to long-chain diacylglycerols facilitates its delivery to model membrane systems, such as liposomes and supported lipid bilayers.

In interfacial science, this compound can be used to study the behavior of lipids at oil-water or air-water interfaces. The balance between its hydrophilic glycerol backbone and its moderately hydrophobic propionate chains makes it an interesting subject for studying interfacial tension, emulsion formation, and the stability of lipid monolayers. These studies are fundamental to understanding a wide range of biological processes and have applications in areas such as drug delivery and food science.

Derivatization of this compound for Novel Compound Synthesis

The free hydroxyl group at the sn-2 position of this compound provides a reactive site for chemical modification, enabling the synthesis of novel compounds with potentially enhanced or new biological activities. This derivatization can be used to create hybrid molecules that combine the structural features of a diacylglycerol with other functional moieties.

An exemplary approach is the synthesis of conjugates of 1,3-diacylglycerols with other bioactive molecules. For instance, novel conjugates of 1,3-dioleoylglycerol and lipoic acid have been synthesized. nih.gov In this work, the hydroxyl group of the diacylglycerol was esterified with lipoic acid, a potent antioxidant. nih.gov This strategy creates a new molecular entity that may exhibit synergistic or additive effects compared to the individual parent compounds. nih.gov

Applying a similar strategy to this compound, its free hydroxyl group could be esterified with a variety of molecules, including:

Antioxidants: To create compounds with combined lipid-modulating and antioxidant properties.

Fluorescent probes: To synthesize tools for visualizing the localization and dynamics of diacylglycerols within living cells.

Pharmacological agents: To develop novel prodrugs or targeted delivery systems.

The synthesis of such derivatives opens up avenues for exploring new therapeutic agents and research tools based on the versatile scaffold of this compound.

Emerging Research Applications and Future Perspectives

Utilization in Bio-based Chemical Feedstock Development

While extensive research has been conducted on converting glycerol (B35011) into platform chemicals like 1,3-propanediol (B51772), 3-hydroxypropionic acid, and acrylic acid, the role of Glycerol 1,3-dipropionate as a chemical intermediate is not yet well-established. aiche.orgfrontiersin.orgnih.gov The potential for this compound to serve as a bio-based feedstock is an area ripe for investigation.

Currently, there is limited direct research demonstrating the use of this compound as a monomer in polymer research. The broader field of glycerol-based polymers typically involves the direct polycondensation of glycerol with diacids to form polyesters or the conversion of glycerol into other monomers first. aidic.itiastate.edunih.gov For instance, glycerol can be reacted with diacids to form linear, branched, or dendritic polymers. aidic.itnih.gov However, the unique structure of this compound, with a free secondary hydroxyl group, could theoretically allow it to act as a monomer in polymerization reactions, potentially leading to the synthesis of novel polyesters with specific properties conferred by the propionate (B1217596) side chains. Further research is required to explore its reactivity and the characteristics of any resulting polymers.

Research into Green Chemistry Applications

The principles of green chemistry encourage the use of renewable feedstocks, the reduction of waste, and the design of chemicals with minimal environmental impact. diplomatacomercial.comrsc.org Glycerol and its derivatives are central to this paradigm due to glycerol's biodegradability, low toxicity, and renewable origin. ijarsct.co.intandfonline.comunina.it

Glycerol esters, as a class, are widely used in various industrial applications, including as plasticizers, solvents, emulsifiers, and lubricants. marketresearchfuture.comdataintelo.com While specific studies on this compound are scarce, its chemical structure suggests potential in these green applications. For instance, its ester linkages could impart plasticizing properties to biopolymers, enhancing their flexibility and processing characteristics. Furthermore, like glycerol itself, which is explored as a green solvent, this compound could serve as a bio-based, non-toxic, and biodegradable reaction medium for certain chemical syntheses, although its efficacy and physical properties for such applications have yet to be determined. ijarsct.co.inresearchgate.net

Advancements in Sustainable Production Methodologies

The sustainable production of this compound would likely involve the direct esterification of glycerol with propionic acid. Advances in this area focus on two main strategies: the use of crude glycerol from biodiesel production and the application of enzymatic catalysts.

The utilization of crude glycerol, an unpurified byproduct, is a key strategy for improving the sustainability and cost-effectiveness of the biodiesel industry. mdpi.comresearchgate.net Direct esterification of this crude feedstock to produce valuable chemicals like this compound avoids costly purification steps. mdpi.com

Enzymatic catalysis, particularly using lipases, offers a green alternative to conventional chemical catalysts for ester synthesis. researchgate.net Lipase-catalyzed esterification is highly selective, often targeting the primary hydroxyl groups (positions 1 and 3) of glycerol, which would be ideal for synthesizing the 1,3-disubstituted product. epa.gov This method operates under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. While specific protocols for this compound are not widely published, the successful synthesis of other 1,3-diacylglycerols via enzymatic routes provides a strong precedent. epa.gov

Below is a comparative table of potential production methodologies:

| Methodology | Catalyst | Feedstock | Advantages | Challenges |

| Chemical Esterification | Mineral Acids (e.g., H₂SO₄), Metal Salts (e.g., SnCl₂) mdpi.com | Purified or Crude Glycerol, Propionic Acid | High reaction rates, low catalyst cost. | Low selectivity, harsh reaction conditions, corrosion, difficult product purification. |

| Enzymatic Esterification | Immobilized Lipases | Purified or Crude Glycerol, Propionic Acid | High regioselectivity (for 1,3 positions), mild conditions, catalyst reusability, minimal byproducts. | Higher catalyst cost, slower reaction rates compared to chemical methods. |

Unexplored Research Avenues for this compound

The field of research for this compound is largely nascent, presenting numerous opportunities for future investigation. Key unexplored avenues include:

Polymer Synthesis: A thorough investigation into the potential of this compound as a trifunctional monomer is warranted. Research could focus on its polymerization with various diacids or diisocyanates to create novel polyesters or polyurethanes, and the subsequent characterization of these materials' thermal and mechanical properties.

Bio-based Plasticizer: Systematic studies are needed to evaluate its effectiveness as a plasticizer for bioplastics like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). This would involve assessing its impact on the glass transition temperature, flexibility, and biodegradability of the polymer blends.

Green Solvent Properties: Characterization of its physical properties, such as polarity, viscosity, and boiling point, is a necessary first step. Subsequent research could explore its performance as a solvent in various organic reactions, catalyst recovery, and its potential as a component in deep eutectic solvents. seoultech.ac.kr

Biofuel Additive: The potential for glycerol esters to be used as fuel additives is an area of interest. Research could explore the combustion properties of this compound and its effect on fuel performance and emissions when blended with gasoline or diesel.

Biodegradability and Ecotoxicity: To fully establish its credentials as a "green" chemical, comprehensive studies on its biodegradability in various environments (soil, aquatic) and its ecotoxicological profile are essential.

Q & A

Q. What are the primary synthesis routes for glycerol 1,3-dipropionate, and how do they differ in terms of yield and scalability?

- Methodological Answer : this compound can be synthesized via esterification of glycerol with propionic acid, often catalyzed by acidic or enzymatic agents. Key methods include:

- Chemical Catalysis : Acidic catalysts (e.g., sulfuric acid) under reflux conditions. Yields depend on reaction time, temperature, and molar ratios of reactants.

- Enzymatic Synthesis : Lipases (e.g., immobilized Candida antarctica) offer regioselectivity for 1,3-positions, reducing byproducts .

Comparative studies show enzymatic methods achieve ~85% selectivity for 1,3-regioisomers but require longer reaction times than chemical methods. Scalability is limited by enzyme cost and stability .

Q. What analytical techniques are recommended for quantifying this compound purity and structural confirmation?

- Methodological Answer :

- Reverse-Phase HPLC (RP-HPLC) : Validated methods with UV detection (e.g., 210 nm) can separate isomers and quantify purity. Robustness parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) ensure reproducibility .

- NMR Spectroscopy : H and C NMR confirm regioselectivity by distinguishing 1,3- and 1,2-isomers via chemical shifts of glycerol backbone protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 219.1 for CHO) .

Q. Which variables most significantly influence this compound yield in microbial or chemical synthesis?

- Methodological Answer : Critical variables include:

- Substrate Concentration : Excess propionic acid improves esterification but may inhibit enzyme activity in biocatalytic routes .

- pH and Temperature : Optimal pH 6–8 for enzymatic synthesis; chemical routes require acidic pH and 60–80°C .

- Water Removal : Use of molecular sieves or vacuum distillation minimizes hydrolysis, enhancing ester yield .

Advanced Research Questions

Q. How can microbial strain engineering improve the regioselectivity of this compound production?

- Methodological Answer :

- Metabolic Engineering : Modify lipase-producing strains (e.g., Aspergillus oryzae) to overexpress 1,3-specific lipases. Directed evolution or rational design can enhance enzyme stability in organic solvents .

- Comparative Genomics : Analyze Clostridium butyricum and Klebsiella pneumoniae glycerol metabolism pathways to identify regulatory genes (e.g., dhaB/dhaT) that favor 1,3-diol derivatives .

- Co-Culture Systems : Pair glycerol-consuming strains with propionate-producing bacteria to optimize substrate utilization .

Q. What experimental design strategies are effective for optimizing this compound synthesis under resource constraints?

- Methodological Answer :

- Fractional Factorial Design (FFD) : Screen key variables (e.g., temperature, pH, substrate ratio) with minimal experimental runs. For example, a 2 FFD reduces trials by 50% while identifying critical interactions .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between variables (e.g., quadratic effects of temperature on yield) .

- Robustness Testing : Vary HPLC parameters (flow rate, mobile phase composition) to validate analytical method stability under minor perturbations .

Q. How can researchers resolve contradictions in reported yields of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., mol% yield per unit enzyme activity). Adjust for differences in substrate purity, analytical methods, or reaction scales .

- Kinetic Modeling : Apply Michaelis-Menten or Monod kinetics to differentiate rate-limiting steps (e.g., substrate inhibition vs. enzyme deactivation) .

- Cross-Validation : Replicate high-yield protocols (e.g., enzymatic synthesis at pH 7.5) with independent controls to isolate methodological variability .

Q. What strategies mitigate product inhibition during this compound fermentation or enzymatic synthesis?

- Methodological Answer :

- In Situ Product Removal (ISPR) : Use adsorbent resins (e.g., Amberlite XAD-4) or membrane extraction to continuously remove dipropionate, reducing feedback inhibition .

- Fed-Batch Fermentation : Gradually feed glycerol and propionate to maintain sub-inhibitory concentrations. Monitor via real-time HPLC or biosensors .

- Solvent Engineering : Polar aprotic solvents (e.g., tert-butanol) enhance enzyme stability and reduce substrate diffusivity limitations .

Q. How can metabolic flux analysis guide the engineering of this compound biosynthetic pathways?

- Methodological Answer :